molecular formula C10H14N2O5 B13906244 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

Cat. No.: B13906244
M. Wt: 242.23 g/mol
InChI Key: NGKOYBJMGPKELN-IBCQBUCCSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one typically involves multiple steps, including the formation of the sugar moiety and its subsequent attachment to the pyrimidine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of biocatalysts or advanced organic synthesis techniques to scale up the production while maintaining high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
  • 4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one

These compounds share similar core structures but differ in their functional groups and specific applications .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14N2O5/c1-10(16)6(5-13)17-8(7(10)14)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7+,8-,10-/m1/s1

InChI Key

NGKOYBJMGPKELN-IBCQBUCCSA-N

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC=NC2=O)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=CC=NC2=O)CO)O

Origin of Product

United States

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